Methyl 3-nonenoate, (3Z)-

CAS No.: 41654-16-4

Cat. No.: VC17004989

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41654-16-4 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | methyl (Z)-non-3-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |

| Standard InChI Key | MTDCXFZGUVZRSQ-FPLPWBNLSA-N |

| Isomeric SMILES | CCCCC/C=C\CC(=O)OC |

| Canonical SMILES | CCCCCC=CCC(=O)OC |

| Boiling Point | 90.00 °C. @ 18.00 mm Hg |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

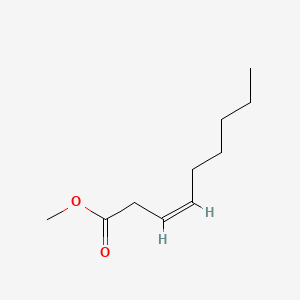

Methyl 3-nonenoate, (3Z)-, systematically named methyl (Z)-non-3-enoate, belongs to the fatty acid methyl ester family. Its structure consists of a nine-carbon chain with a double bond between carbons 3 and 4 in the Z-configuration, esterified with a methyl group (Fig. 1) . The IUPAC name reflects this geometry, distinguishing it from trans (E) isomers.

Table 1: Molecular Properties of Methyl 3-Nonenoate, (3Z)-

| Property | Value |

|---|---|

| CAS Number | 41654-16-4 |

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| InChI Key | MTDCXFZGUVZRSQ-FPLPWBNLSA-N |

| SMILES Notation | CCCCC/C=C\CC(=O)OC |

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. Key IR absorptions include stretches at 1740 cm (ester carbonyl) and 970 cm (Z-configured double bond) . Mass spectrometry reveals a molecular ion peak at m/z 170, consistent with its molecular weight .

Synthesis and Production Methods

Historical Synthesis (1975)

The first stereoselective synthesis of methyl 3-nonenoate, (3Z)-, involved Grignard coupling and hydrogenation strategies (Scheme 1) :

-

Grignard Coupling: 3-Butynyl tetrahydropyranyl ether reacted with bromopentyne to yield nona-3,6-diynyl-tetrahydropyranyl ether.

-

Hydrogenation: P-2 nickel catalyst selectively hydrogenated the diyne to the Z,Z-diene, avoiding isomer contamination.

-

Oxidation: Chromium trioxide-pyridine complex oxidized the alcohol intermediate to the aldehyde, which was esterified to yield the final product.

This method achieved >90% stereochemical purity, critical for industrial applications requiring specific odor profiles .

Modern Production Techniques

Contemporary methods leverage enzymatic esterification of 3Z-nonenoic acid with methanol, offering greener alternatives with higher yields. Lipase-catalyzed processes reduce reliance on heavy metal catalysts, aligning with sustainable chemistry principles.

Applications in Industry and Research

Flavor and Fragrance Industry

Methyl 3-nonenoate, (3Z)-, is prized for its fresh, green aroma, reminiscent of cucumbers and melons. It is listed under FEMA 3710 as a Generally Recognized As Safe (GRAS) flavoring agent. Applications include:

-

Perfumery: Enhances top notes in floral and fruity compositions.

-

Food Additives: Imparts naturalistic flavors in beverages and confectionery.

Biomedical Research

Preliminary studies suggest its role as a pheromone analog in insect behavior studies, though this remains exploratory .

Environmental Impact and Sustainability Considerations

Environmental Risk Assessment

Environmental risk quotients (ERQs) in Europe and North America are <1, indicating negligible ecological hazards under current usage volumes. The compound’s half-life in soil is <7 days, minimizing persistence.

Green Chemistry Initiatives

Efforts to replace solvent-based syntheses with biocatalytic routes aim to reduce carbon footprints. Lifecycle analyses (LCAs) of enzymatic methods show 30% lower energy consumption compared to traditional approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume